Thozalinone
Overview
Description
Thozalinone (brand name Stimsen; former developmental code name CL-39808) is a psychostimulant that has been used as an antidepressant in Europe . It has also been trialed as an anorectic . Thozalinone is described as a “dopaminergic stimulant”, and likely acts via inducing the release of dopamine and to a minimal extent norepinephrine .
Synthesis Analysis
The synthesis of Thozalinone involves the use of Sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate . The addition of the oxyanion to dimethylcyanamide gives the intermediate. Intramolecular cyclization then occurs giving Thozalinone .Molecular Structure Analysis
The molecular formula of Thozalinone is C11H12N2O2 . Its molecular weight is 204.22 g/mol . The IUPAC name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one .Physical And Chemical Properties Analysis
Thozalinone has a molecular weight of 204.22 g/mol . Its molecular formula is C11H12N2O2 . The IUPAC name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one .Scientific Research Applications
Pharmacologic Properties
Thozalinone has been identified to have pharmacologic actions akin to amphetamine and imipramine, with key differences. It is notably less toxic than amphetamine and has a greater margin of safety in mice. Unlike amphetamine, the stimulant action of thozalinone does not lead to tremors or convulsions even when the dosage is increased. Furthermore, its anorexigenic activity, which suppresses appetite, is more pronounced and longer-lasting than that of amphetamine. Thozalinone shows no evidence of tolerance development and has minimal cardiovascular side effects, with no analeptic actions observed (Greenblatt & Osterberg, 1965).
Synthesis Methodology
A novel synthetic protocol for 2-dialkylamino-2-oxazolin-4-ones, including thozalinone, was developed from various Vilsmeier salts and α-hydroxy amides derivatives. This methodology allows for simple and high-yield synthesis of thozalinone (Liu et al., 2017).
Behavioral Facilitation Interaction
Research on the interaction of thozalinone with imipramine and desipramine revealed distinct activity profiles. While combinations of other excitants with imipramines enhanced and prolonged facilitation, thozalinone combined with imipramines did neither enhance nor prolong the facilitatory effects (Bernstein & Latimer, 2004).
Detection in Biological Samples
The detection of thozalinone in human urine can be challenging. A method was developed for converting thozalinone and other psychostimulants to a common hydrolysis product, which can then be detected with high sensitivity and selectivity by thin-layer chromatography and gas chromatography/mass spectrometry (Gielsdorf, 1982).
Dopaminergic Supersensitivity Induction
A study investigating dopaminergic receptors in mice fed neuroleptic drugs found that thozalinone, a dopaminergic stimulant, elicited increased gnawing behavior in mice treated with certain neuroleptics. This suggests thozalinone's potential utility in studying neuroleptic drug-induced dopaminergic supersensitivity, which could be indicative of tardive dyskinesia-inducing effects (Yen-Koo & Balazs, 1980).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHYECKYLDYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862359 | |
Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thozalinone | |
CAS RN |
655-05-0 | |
Record name | Thozalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thozalinone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THOZALINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THOZALINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68X5932947 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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